REACTION_CXSMILES
|
[NH3:1].[CH2:2]([O:4][C:5]1[C:10](=[O:11])[CH:9]=[CH:8]O[C:6]=1[CH3:12])[CH3:3]>C(O)C>[CH2:2]([O:4][C:5]1[C:10](=[O:11])[CH:9]=[CH:8][NH:1][C:6]=1[CH3:12])[CH3:3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OC=CC1=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl (s) and extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(NC=CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |